N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Medicinal Chemistry Physicochemical Profiling GPCR Targeting

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic piperidinyl-alkyl-benzamide featuring a meta‑trifluoromethylbenzamide pharmacophore linked via a methylene spacer to a 1‑(pyridin‑4‑yl)piperidine scaffold. This compound belongs to a class originally developed for beta‑adrenergic modulation and later expanded into kinase inhibition and GPCR targeting.

Molecular Formula C19H20F3N3O
Molecular Weight 363.384
CAS No. 2034507-87-2
Cat. No. B2563112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
CAS2034507-87-2
Molecular FormulaC19H20F3N3O
Molecular Weight363.384
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC=C3
InChIInChI=1S/C19H20F3N3O/c20-19(21,22)16-3-1-2-15(12-16)18(26)24-13-14-6-10-25(11-7-14)17-4-8-23-9-5-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,24,26)
InChIKeySKFGRDZRGAGJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 2034507-87-2) – Core Chemical Identity and Procurement Starting Point


N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic piperidinyl-alkyl-benzamide featuring a meta‑trifluoromethylbenzamide pharmacophore linked via a methylene spacer to a 1‑(pyridin‑4‑yl)piperidine scaffold [1]. This compound belongs to a class originally developed for beta‑adrenergic modulation and later expanded into kinase inhibition and GPCR targeting [2][3]. Its distinct combination of a hydrogen‑bond‑accepting pyridine, a basic piperidine nitrogen, and an electron‑withdrawing trifluoromethyl group yields physicochemical properties that cannot be replicated by simple mono‑substituted benzamides or by direct pyridylmethylamide analogs that lack the piperidine spacer [1].

Why N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by Common In‑Class Analogs


Superficially similar compounds such as simple N‑(pyridylmethyl)benzamides or N‑(1‑methylpiperidin‑4‑yl)benzamides lack the full structural ensemble required for the target compound’s unique interaction profile [1][2]. The simultaneous presence of a 4‑pyridyl substituent on the piperidine ring, a methylene spacer, and a meta‑trifluoromethylbenzamide creates a distinctive spatial arrangement of hydrogen‑bond acceptors, basic amine, and lipophilic surface that is absent in analogs where the pyridine is directly attached without the piperidine spacer [3] or where the piperidine N‑substituent is a simple alkyl group [4]. Even a seemingly conservative change from pyridine to pyrimidine (N‑((1‑(pyrimidin‑2‑yl)piperidin‑4‑yl)methyl)‑3‑(trifluoromethyl)benzamide) alters both LogD and basicity, potentially shifting selectivity and pharmacokinetics . The quantitative comparisons in Section 3 demonstrate that the specific substitution pattern of this compound drives measurable differences in binding affinity, lipophilicity, and hydrogen‑bonding capacity that directly impact target engagement and downstream performance, making generic interchange scientifically unsound.

N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide – Differential Performance Evidence Versus Closest Analogs


Basicity and Hydrogen‑Bond Acceptor Capacity Differentiated from N‑(4‑Pyridylmethyl)benzamide Analogs Lacking the Piperidine Spacer

The target compound contains a tertiary piperidine amine (calculated pKa ≈ 8.5) and a pyridine nitrogen (calculated pKa ≈ 5.5), whereas the direct pyridylmethyl analog N‑(4‑pyridylmethyl)‑3‑(trifluoromethyl)benzamide possesses only a single pyridine nitrogen with a calculated pKa ≈ 5.5–6.0 [1][2]. This creates a dual‑basic site architecture in the target compound that allows pH‑dependent protonation states not achievable by the spacer‑free analog, directly influencing solubility, permeability, and target‑binding electrostatics in biological compartments with varying pH (e.g., endosomes vs. cytoplasm) [1].

Medicinal Chemistry Physicochemical Profiling GPCR Targeting

Lipophilicity Modulation Versus N‑(1‑Methylpiperidin‑4‑yl)‑3‑(trifluoromethyl)benzamide

Replacing the N‑methyl group of the nearest commercially cataloged analog (N‑(1‑methylpiperidin‑4‑yl)‑3‑(trifluoromethyl)benzamide) with a pyridin‑4‑yl substituent is predicted to reduce logP by approximately 0.8–1.2 log units due to the introduction of an additional heteroaromatic ring with lower intrinsic lipophilicity [1][2]. The measured logP of the N‑methyl analog is 1.95 [2]; the pyridine‑substituted target compound is calculated to have logP ≈ 2.6–2.8, reflecting a subtle but meaningful increase in lipophilicity that retains membrane permeability while potentially improving solubility through enhanced polar surface area .

ADME Lipophilicity Drug Design

Factor Xa Binding Affinity of a Close Structural Congener Suggests Target Engagement Potential for the Pyridin‑4‑yl‑piperidine Scaffold

A closely related analog, 3‑[2‑(2,4‑dichlorophenyl)ethoxy]‑N‑{[1‑(pyridin‑4‑yl)piperidin‑4‑yl]methyl}‑4‑(trifluoromethyl)benzamide, which shares the identical pyridin‑4‑yl‑piperidin‑4‑ylmethyl scaffold with the target compound, exhibits a Ki of 140 nM against human Factor Xa [1]. This demonstrates that the pyridin‑4‑yl‑piperidine core is capable of engaging a therapeutically relevant serine protease target with sub‑micromolar affinity, whereas analogs that replace the pyridine with other heterocycles (e.g., pyrimidine) or remove the piperidine spacer entirely show markedly reduced or absent activity against the same target class [1][2].

Serine Protease Inhibition Factor Xa Anticoagulation

Structural Pre‑organization and Conformational Restraint Compared to N‑(Pyridin‑4‑ylmethyl)‑3‑(trifluoromethyl)benzamide

The introduction of a piperidine ring between the pyridine and the methylene linker in the target compound reduces the number of freely rotatable bonds compared to N‑(4‑pyridylmethyl)‑3‑(trifluoromethyl)benzamide (US4035373 intermediate), while simultaneously increasing the molecular weight by only 77 Da [1][2]. This results in a more constrained, entropically favorable binding conformation with a calculated ligand efficiency (LE) that is anticipated to be 0.05–0.10 kcal/mol per heavy atom higher than the flexible pyridylmethyl analog, based on standard LE metrics for fragment‑to‑lead optimization [3].

Conformational Analysis Ligand Efficiency Molecular Recognition

Kinase Selectivity Fingerprint Inferred from PI3Kδ‑Selective Chemotype Data

The target compound’s core scaffold (pyridin‑4‑yl‑piperidine‑linked benzamide) appears in published PI3K inhibitors, where a structurally analogous compound (BindingDB ID 198031) achieves an EC50 of 0.310 nM against PI3K p110δ in a human basophil activation assay and an IC50 of 1 nM in a biochemical TR‑FRET assay against Class I PI3K isoforms [1]. The presence of the pyridin‑4‑yl group is essential for this level of PI3Kδ potency; replacement with other heterocycles or removal of the pyridine results in >100‑fold loss of activity, as disclosed in the patent literature [2].

Kinase Inhibition PI3K Selectivity

Crystallographic Evidence for the Pyridin‑4‑yl‑piperidine Conformation in Target‑Bound State

A PDB deposit (5T8I) associated with BindingDB entry BDBM198031 reveals the pyridin‑4‑yl‑piperidine moiety in a chair conformation, with the pyridine ring engaged in an edge‑to‑face aromatic interaction with the kinase hinge region and the piperidine nitrogen forming a water‑mediated hydrogen bond to the DFG‑motif aspartate [1]. This specific binding mode is distinct from that of pyrimidine‑containing analogs, which adopt a planar orientation that cannot simultaneously satisfy both hinge‑binding and DFG‑motif interactions, explaining the >100‑fold selectivity window for PI3Kδ over other Class I isoforms [2].

Structural Biology X‑ray Crystallography Binding Mode

N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide – Primary Research and Procurement Use Cases Grounded in Differential Evidence


PI3Kδ‑Selective Chemical Probe Development for Immuno‑Oncology

The compound’s scaffold provides a validated entry point for developing PI3Kδ‑selective inhibitors with nanomolar biochemical potency (IC50 ≈ 1 nM) and sub‑nanomolar cellular activity (EC50 = 0.310 nM) as demonstrated by close structural analogs [1]. The pyridin‑4‑yl‑piperidine motif enables a unique dual hinge‑DFG interaction that confers >100‑fold selectivity over other Class I PI3K isoforms, making this compound a rational starting point for probe optimization in B‑cell malignancy and inflammatory disease models [2].

Factor Xa Inhibitor Fragment‑Based Lead Generation

The identical pyridin‑4‑yl‑piperidine scaffold has been validated in Factor Xa binding with a Ki of 140 nM in a closely related analog [3]. The target compound’s two ionizable centers (piperidine pKa ≈ 8.5, pyridine pKa ≈ 5.5) allow pH‑dependent electrostatic tuning that can be exploited to optimize binding to the S1/S4 pockets of Factor Xa, where a basic group is required for engagement of the Asp189 residue at the bottom of the S1 pocket [4].

ADME‑Guided Scaffold Hopping in CNS Drug Discovery Programs

With a calculated logP of 2.6–2.8 and tPSA of 46 Ų, the compound occupies a favorable property space for CNS penetration (typically logP 2–5, tPSA < 60–70 Ų) . The differential logP of ~0.8 units higher than the N‑methyl analog (logP 1.95) while maintaining increased polar surface area offers a distinct permeability–solubility profile that can be exploited when optimizing brain exposure for GPCR targets such as 5‑HT4 receptors, where piperidine benzamides have demonstrated nanomolar binding affinity [5].

Physicochemical Comparator Standard for Pre‑competitive Benchmarking

The compound’s well‑defined structural features—m‑CF3‑benzamide, piperidine spacer, and 4‑pyridyl cap—make it an ideal internal standard for benchmarking HPLC retention times, logD7.4, and pKa measurements across laboratories. Its two‑basic‑center architecture (ΔpKa ≈ 3.0 between piperidine and pyridine) provides a built‑in calibration range for ionizable compound profiling, which is directly relevant when evaluating the quality of in‑house ADME assays [6].

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